molecular formula C9H9NO3 B2822107 5-Oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid CAS No. 1516856-19-1

5-Oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid

Cat. No. B2822107
CAS RN: 1516856-19-1
M. Wt: 179.175
InChI Key: CWEVPKZNWXMASF-UHFFFAOYSA-N
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Description

5-Oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid is a heterocyclic compound with a molecular weight of 179.18 . It is a solid substance at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C9H9NO3/c11-8-4-3-6(9(12)13)7-2-1-5-10(7)8/h3-4H,1-2,5H2,(H,12,13) .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 179.18 .

Scientific Research Applications

Chemical Synthesis and Compound Development

5-Oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid is used in the synthesis of various novel compounds. For example, it has been utilized in the preparation of indolizinone-based compounds through 1,3-dipolar cycloaddition chemistry. This process led to the efficient creation of indolo- and furano-fused indolizinones with potential applications in pharmaceuticals and organic materials (Mmutlane, Harris, & Padwa, 2005).

Antitumor Activity

The compound has been investigated for its role in the synthesis of antitumor agents. One study described the synthesis of an 8-acid derivative of mitozolomide, an antitumor agent, using this compound. This derivative was instrumental in producing a range of active antitumor agents (Horspool et al., 1990).

Relationship with Anticancer Activities

A study on the structure-activity relationship of 3-substituted-4-oxo-3H-imidazo-[5,1-d][1,2,3,5]tetrazine-8-carboxylic acid and its derivatives showed a correlation between anticancer activities and structural features. This research provides insights into how modifications of this compound can influence its potential as an anticancer drug (Jin Ling-xia, 2009).

Synthesis of β-Sheet Peptidomimetics

This compound was used to design a novel scaffold mimicking the extended conformation of a peptide, proving effective in the synthesis of potent HCV NS3 protease inhibitors. This demonstrates its potential in the development of new therapeutic agents (Xiaojun Zhang, Schmitt, & Decicco, 2002).

Microbiological Production and Organic Synthesis

In the field of green chemistry, microbiologically produced carboxylic acids, similar to this compound, have been used as building blocks in organic synthesis. This approach is significant for environmentally friendly chemical production and pharmaceutical research (Aurich et al., 2012).

Palladium-Catalyzed Arylation

The compound has been utilized in palladium-catalyzed arylation and heteroarylation processes. This method offered an efficient one-step synthesis of 3-aryl-8-oxo-5,6,7,8-tetrahydroindolizines, showcasing its utility in complex organic syntheses (Gracia et al., 2009).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a poison center/doctor if you feel unwell .

properties

IUPAC Name

5-oxo-2,3-dihydro-1H-indolizine-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c11-8-4-3-6(9(12)13)7-2-1-5-10(7)8/h3-4H,1-2,5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWEVPKZNWXMASF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=O)N2C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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